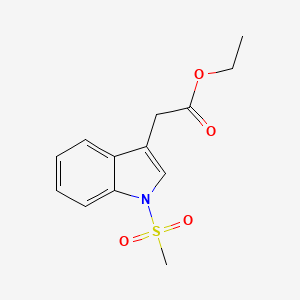
N-(11-Sulfanylundecyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(11-Sulfanylundecyl)acetamide is an organic compound characterized by the presence of a sulfanyl group attached to an undecyl chain, which is further connected to an acetamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(11-Sulfanylundecyl)acetamide typically involves the reaction of 11-mercaptoundecanoic acid with acetic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Chemischer Reaktionen
Types of Reactions
N-(11-Sulfanylundecyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield corresponding thiols.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted acetamides.
Wissenschaftliche Forschungsanwendungen
N-(11-Sulfanylundecyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its role in drug development, particularly as a potential inhibitor of specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(11-Sulfanylundecyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The acetamide group may enhance binding affinity through hydrogen bonding and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(11-Mercaptoundecyl)acetamide
- N-(11-Sulfinylundecyl)acetamide
- N-(11-Sulfonylundecyl)acetamide
Uniqueness
N-(11-Sulfanylundecyl)acetamide is unique due to its specific combination of a sulfanyl group and an acetamide moiety, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications .
Eigenschaften
CAS-Nummer |
148613-49-4 |
|---|---|
Molekularformel |
C13H27NOS |
Molekulargewicht |
245.43 g/mol |
IUPAC-Name |
N-(11-sulfanylundecyl)acetamide |
InChI |
InChI=1S/C13H27NOS/c1-13(15)14-11-9-7-5-3-2-4-6-8-10-12-16/h16H,2-12H2,1H3,(H,14,15) |
InChI-Schlüssel |
RONPKCSBRPCXBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCCCCCCCCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


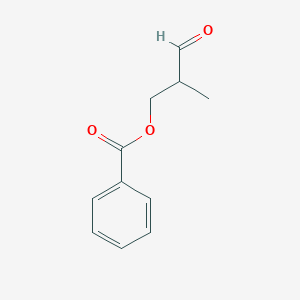
![13-Chlorobicyclo[6.4.1]trideca-1(13),8,11-trien-10-one](/img/structure/B12562471.png)
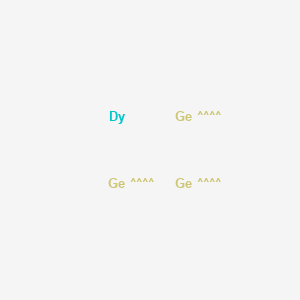

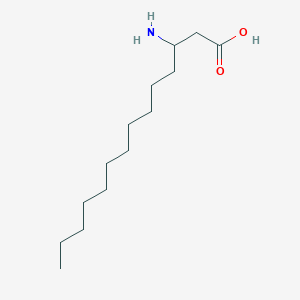

![1,1'-{[(4-Chlorophenyl)methylene]bis(oxyethane-2,1-diyloxy)}dibenzene](/img/structure/B12562487.png)
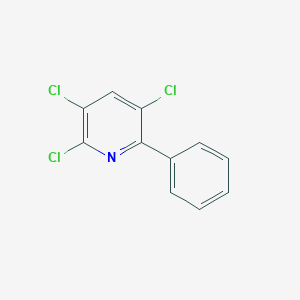
![Pyridinium, 4,4'-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide](/img/structure/B12562497.png)

![4-(2-Chlorophenyl)-1-[(1E)-3-(pyridine-4-carbonyl)triaz-1-en-1-yl]but-3-en-2-one](/img/structure/B12562522.png)
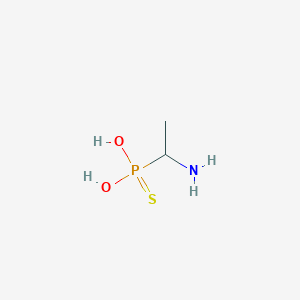
![S-[2-(Dibutylamino)ethyl] O-ethyl methylphosphonothioate](/img/structure/B12562551.png)
